molecular formula C12H15F3N2O B2916570 2-(3-Methoxypiperidin-1-yl)-3-(trifluoromethyl)pyridine CAS No. 2320849-82-7

2-(3-Methoxypiperidin-1-yl)-3-(trifluoromethyl)pyridine

Cat. No.: B2916570
CAS No.: 2320849-82-7
M. Wt: 260.26
InChI Key: NKMZAFCRUPVIFP-UHFFFAOYSA-N
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Description

2-(3-Methoxypiperidin-1-yl)-3-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a trifluoromethyl group and a methoxypiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypiperidin-1-yl)-3-(trifluoromethyl)pyridine typically involves the reaction of 3-(trifluoromethyl)pyridine with 3-methoxypiperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution on the pyridine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypiperidin-1-yl)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

    Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation catalysts.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Conversion to a piperidine derivative.

    Substitution: Introduction of various nucleophiles at the trifluoromethyl position.

Scientific Research Applications

2-(3-Methoxypiperidin-1-yl)-3-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(3-Methoxypiperidin-1-yl)-3-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxypiperidinyl group can improve its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxypiperidin-1-yl)-4-(trifluoromethyl)pyridine
  • 2-(3-Methoxypiperidin-1-yl)-3-(difluoromethyl)pyridine
  • 2-(3-Methoxypiperidin-1-yl)-3-(trifluoromethyl)quinoline

Uniqueness

2-(3-Methoxypiperidin-1-yl)-3-(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl and methoxypiperidinyl groups on the pyridine ring. This configuration can result in distinct chemical and biological properties compared to its analogs. For example, the trifluoromethyl group at the 3-position can significantly influence the compound’s electronic properties and reactivity, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

2-(3-methoxypiperidin-1-yl)-3-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c1-18-9-4-3-7-17(8-9)11-10(12(13,14)15)5-2-6-16-11/h2,5-6,9H,3-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMZAFCRUPVIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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